molecular formula C18H11BrO B12285560 3-Bromo-2-phenyldibenzofuran

3-Bromo-2-phenyldibenzofuran

Cat. No.: B12285560
M. Wt: 323.2 g/mol
InChI Key: BDGGQOPWCCLKNU-UHFFFAOYSA-N
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Description

3-Bromo-2-phenyldibenzofuran is a heterocyclic organic compound that belongs to the dibenzofuran family. It is characterized by the presence of a bromine atom and a phenyl group attached to the dibenzofuran core. Dibenzofurans are known for their aromatic properties and are widely used in various chemical applications due to their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-phenyldibenzofuran typically involves the bromination of 2-phenyldibenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the dibenzofuran ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-phenyldibenzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding dibenzofuran derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-phenyldibenzofuran.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Dibenzofuran derivatives with various functional groups.

    Reduction: 2-Phenyldibenzofuran.

    Substitution: Substituted dibenzofuran compounds with different functional groups.

Scientific Research Applications

3-Bromo-2-phenyldibenzofuran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-2-phenyldibenzofuran involves its interaction with specific molecular targets and pathways. The bromine atom and phenyl group contribute to its reactivity and ability to form stable complexes with other molecules. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    Dibenzofuran: The parent compound without the bromine and phenyl groups.

    2-Phenyldibenzofuran: Similar structure but lacks the bromine atom.

    3-Bromo-2-hydroxydibenzofuran: Contains a hydroxyl group instead of a phenyl group.

Uniqueness: 3-Bromo-2-phenyldibenzofuran is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H11BrO

Molecular Weight

323.2 g/mol

IUPAC Name

3-bromo-2-phenyldibenzofuran

InChI

InChI=1S/C18H11BrO/c19-16-11-18-15(13-8-4-5-9-17(13)20-18)10-14(16)12-6-2-1-3-7-12/h1-11H

InChI Key

BDGGQOPWCCLKNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3C(=C2)C4=CC=CC=C4O3)Br

Origin of Product

United States

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